molecular formula C12H16ClNO3 B14909342 5-chloro-2-hydroxy-N-(2-hydroxy-2-methylbutyl)benzamide

5-chloro-2-hydroxy-N-(2-hydroxy-2-methylbutyl)benzamide

Cat. No.: B14909342
M. Wt: 257.71 g/mol
InChI Key: REDVLHIUOKYQBZ-UHFFFAOYSA-N
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Description

5-chloro-2-hydroxy-N-(2-hydroxy-2-methylbutyl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a chloro group, a hydroxy group, and a hydroxy-methylbutyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-hydroxy-N-(2-hydroxy-2-methylbutyl)benzamide typically involves the condensation of 5-chloro-2-hydroxybenzoic acid with 2-hydroxy-2-methylbutylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of automated systems also ensures consistent product quality and minimizes the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-hydroxy-N-(2-hydroxy-2-methylbutyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-chloro-2-hydroxy-N-(2-hydroxy-2-methylbutyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-N-(2-hydroxy-2-methylbutyl)benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-chloro-2-hydroxy-N-(2-hydroxy-2-methylbutyl)benzamide is unique due to the presence of the hydroxy-methylbutyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its solubility, bioavailability, and interaction with specific molecular targets, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H16ClNO3

Molecular Weight

257.71 g/mol

IUPAC Name

5-chloro-2-hydroxy-N-(2-hydroxy-2-methylbutyl)benzamide

InChI

InChI=1S/C12H16ClNO3/c1-3-12(2,17)7-14-11(16)9-6-8(13)4-5-10(9)15/h4-6,15,17H,3,7H2,1-2H3,(H,14,16)

InChI Key

REDVLHIUOKYQBZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(CNC(=O)C1=C(C=CC(=C1)Cl)O)O

Origin of Product

United States

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